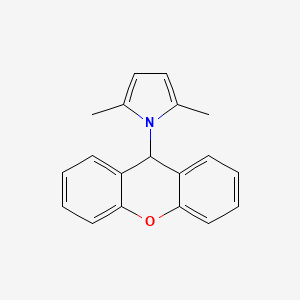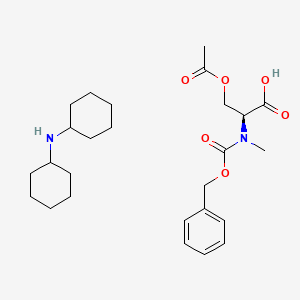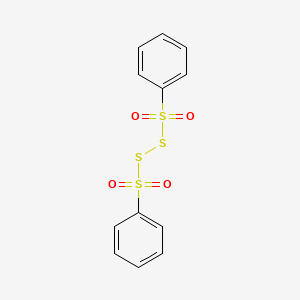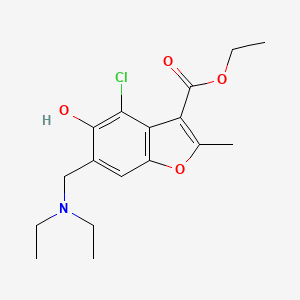
3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester is a complex organic compound with a unique structure that includes a benzofuran ring, a carboxylic acid group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Substituents: Chlorination, hydroxylation, and alkylation reactions are used to introduce the chloro, hydroxy, and methyl groups, respectively.
Esterification: The carboxylic acid group is converted to its ethyl ester form using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with various substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzofurancarboxylic acid, 4-chloro-6-(dimethylaminomethyl)-5-hydroxy-2-phenyl-, ethyl ester
- 3-Benzofurancarboxylic acid, 4-chloro-6-(methylaminomethyl)-5-hydroxy-2-phenyl-, ethyl ester
Uniqueness
3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its diethylaminomethyl group, in particular, may enhance its interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
55831-71-5 |
|---|---|
Molekularformel |
C17H22ClNO4 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
ethyl 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-5-19(6-2)9-11-8-12-14(15(18)16(11)20)13(10(4)23-12)17(21)22-7-3/h8,20H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
JESDSQFJPIFGTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC2=C(C(=C(O2)C)C(=O)OCC)C(=C1O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


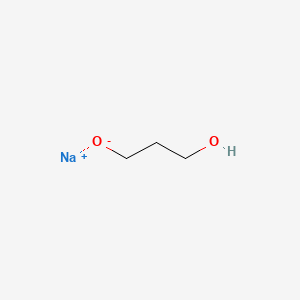
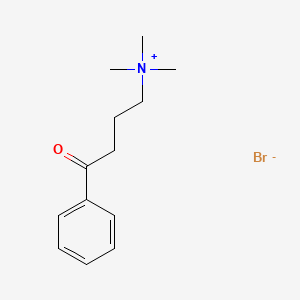
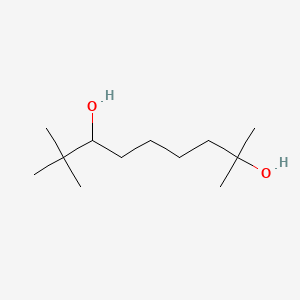
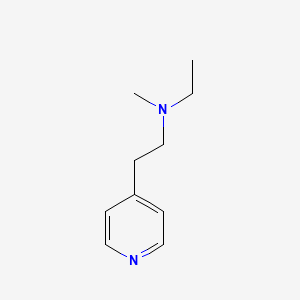

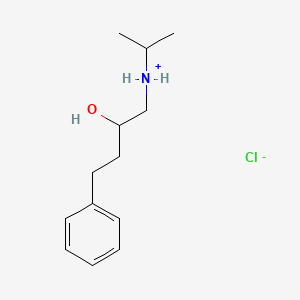
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
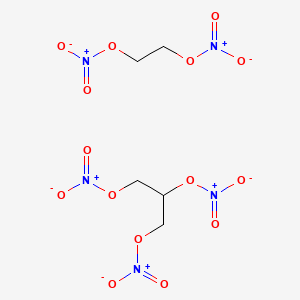
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
